molecular formula C16H22N4O4S B2730737 3-propoxy-1-propyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide CAS No. 1013758-66-1

3-propoxy-1-propyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2730737
CAS No.: 1013758-66-1
M. Wt: 366.44
InChI Key: LMCLKVKBOBNCPX-UHFFFAOYSA-N
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Description

3-propoxy-1-propyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propoxy-1-propyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The starting materials might include a pyrazole derivative, a sulfonamide, and appropriate alkylating agents. Common reaction conditions could involve the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonamide group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions might occur at the pyrazole ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions might include the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

3-propoxy-1-propyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide could have various applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. In a medicinal context, it might interact with specific enzymes or receptors, inhibiting or activating biological pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    3-propoxy-1-propyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide: might be compared with other sulfonamide or pyrazole derivatives.

    Sulfonamide derivatives: Known for their antibacterial properties.

    Pyrazole derivatives: Often studied for their anti-inflammatory and anticancer activities.

Uniqueness

The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique biological activity or chemical reactivity.

Properties

IUPAC Name

3-propoxy-1-propyl-N-(4-sulfamoylphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S/c1-3-9-20-11-14(16(19-20)24-10-4-2)15(21)18-12-5-7-13(8-6-12)25(17,22)23/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21)(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCLKVKBOBNCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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